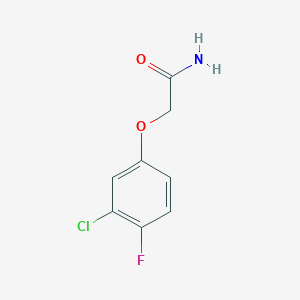

2-(3-Chloro-4-fluorophenoxy)acetamide

Beschreibung

2-(3-Chloro-4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy backbone substituted with chlorine at position 3 and fluorine at position 4, linked to an acetamide group.

Eigenschaften

Molekularformel |

C8H7ClFNO2 |

|---|---|

Molekulargewicht |

203.6 g/mol |

IUPAC-Name |

2-(3-chloro-4-fluorophenoxy)acetamide |

InChI |

InChI=1S/C8H7ClFNO2/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H2,11,12) |

InChI-Schlüssel |

LVCWIJSQBFYZHT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1OCC(=O)N)Cl)F |

Kanonische SMILES |

C1=CC(=C(C=C1OCC(=O)N)Cl)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

- Substituent Positioning: Chlorine at position 3 (meta) and fluorine at position 4 (para) on the phenoxy ring (as in the target compound) may enhance hydrophobic interactions with enzyme active sites compared to hydroxylated analogues like S11 .

- Nitrogen Modifications : Extending the acetamide’s N-alkyl chain (e.g., N-phenethyl in compound 13) significantly boosts activity against 17β-HSD2 by enabling additional hydrophobic interactions .

- Aromatic Rings: Second aromatic systems (e.g., pyridazinone in FPR2 agonists or quinoline in antiproliferative agents ) are critical for target specificity and potency.

Physicochemical Properties

- Solubility: Electron-withdrawing groups (e.g., -Cl, -F) reduce solubility in polar solvents compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents. For instance, the fluorine in 2-(3-chloro-4-fluorophenoxy)acetamide may lower water solubility relative to its hydroxylated analogue S11 .

- Molecular Weight : Derivatives with extended alkyl/aryl chains (e.g., compound 13, MW 303.79) exhibit higher lipophilicity, favoring membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.